Cevimeline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTYZMFRCNBCHQ-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2(CN3CCC2CC3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1O[C@]2(CN3CCC2CC3)CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023777, DTXSID401338115 | |
| Record name | Cevimeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 4.1X10+4 mg/L at 25 °C /Estimated/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
107233-08-9, 1035535-90-0 | |
| Record name | Cevimeline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107233-08-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cevimeline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2′R,3R)-2′-Methylspiro[1-azabicyclo[2.2.2]octane-3,5′-[1,3]oxathiolane] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401338115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Molecular weight: 244.79; white to off-white crystalline powder; melting point range: 201-203 °C; freely soluble in alcohol and chloroform; very soluble in water; virtually insoluble in ether; pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/ | |
| Record name | CEVIMELINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7286 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthetic Methodologies and Chemical Derivatization of Cevimeline
Quinuclidine (B89598) Core Synthetic Routes
The quinuclidine core, a 1-azabicyclo[2.2.2]octane system, is a common structural unit found in various natural and synthetic physiologically active substances, including the Cinchona alkaloids. udel.edumdpi.com Its rigid and highly symmetrical structure contributes to the chemical stability of compounds containing this moiety. mdpi.com
Original Synthesis Pathways
Here is a simplified representation of the key steps in the original synthesis:
| Step | Starting Material(s) | Reagent(s) | Intermediate/Product |
| Corey–Chaykovsky Epoxidation | Quinuclidin-3-one | Trimethyloxosulfonium iodide, NaH | Epoxide |
| Epoxide Opening | Epoxide | H₂S, NaOH/water | Hydroxy thiol |
| Thio/Oxa Acetal (B89532) Formation (Cyclization) | Hydroxy thiol, Acetaldehyde (B116499) | BF₃·OEt₂ (or other Lewis/Brønsted acids) | Mixture of (±)-trans and (±)-cis spiro-racemates |
| Separation | Mixture of diastereomers | Fractional recrystallization or chromatography | (±)-cis-Cevimeline |
Optimized and Alternative Synthetic Approaches
Subsequent research and development efforts have led to optimized and alternative synthetic routes aimed at improving efficiency, yield, and the handling of reagents.
One improved synthesis, similar in concept to the original route, utilized potassium tert-butoxide in the Corey–Chaykovsky epoxidation of quinuclidine-3-one. nih.gov The epoxide opening was achieved with thioacetic acid instead of hydrogen sulfide (B99878) gas, which is a hazardous gas. nih.gov The resulting thioacetate (B1230152) intermediate was directly condensed with acetaldehyde dimethyl acetal, providing the diastereomeric mixture in good yield, followed by diastereomer separation to isolate cevimeline (B1668456). nih.gov
Another improved route published in 2013 by Emcure Pharmaceuticals utilized thiourea (B124793) as a safer and odorless thiolating reagent. nih.gov In this approach, the epoxide intermediate was first converted to a hydroxy bromide, which was then refluxed with thiourea in aqueous medium to furnish a thiolactone. nih.gov Hydrolysis of the thiolactone with aqueous sodium hydroxide (B78521) yielded the key hydroxy thiol intermediate, which was then converted to this compound using a similar cyclization routine as in the original synthesis. nih.gov
An intriguing alternative approach focused on elaborating the quinuclidine nucleus later in the synthesis. nih.gov This route started from pyridine-4-carboxaldehyde, which was converted to an olefin. nih.gov Sharpless epoxidation of the olefin provided an enantiomerically pure epoxide, which was then opened with benzyl (B1604629) mercaptan to yield a diol. nih.gov Mesylation of the primary hydroxyl group set the stage for an intramolecular SN2 reaction to form the quinuclidine core after removal of a protecting group on the nitrogen atom. nih.gov
The (±)-trans diastereomer, which is significantly less potent than the cis isomer, can be isomerized to this compound (the cis isomer) by treatment with an acidic catalyst. portico.orgnewdrugapprovals.org Various acidic catalysts, including organic sulfonic acids (such as trifluoromethanesulfonic acid or p-toluenesulfonic acid) and Lewis acids (such as SnCl₄ or BF₃), can be used for this isomerization in suitable solvents like toluene, hexane, or CHCl₃ under reflux conditions. portico.orgnewdrugapprovals.org
Spirocyclic Architecture and its Significance in Medicinal Chemistry
This compound's structure features a spirocyclic system where the quinuclidine ring and the 1,3-oxathiolane (B1218472) ring share a single carbon atom. nih.govwikipedia.orgontosight.ai Spirocycles are molecular structures containing two or more rings linked by one common atom. rsc.orgtandfonline.com These structures have gained significant interest in medicinal chemistry due to their unique properties. mdpi.comrsc.orgtandfonline.commdpi.comresearchgate.netbldpharm.comresearchgate.net
The spirocyclic architecture in this compound contributes to its conformational rigidity while retaining some flexibility. rsc.org This balance is advantageous in medicinal chemistry as it can influence how the molecule interacts with its biological targets. rsc.orgtandfonline.com Spirocycles can help to constrain the conformation of a molecule, potentially leading to improved binding affinity and selectivity for a target receptor by optimizing the orientation of key functional groups. tandfonline.comresearchgate.net
Furthermore, the quaternary carbon within the spiro junction increases the fraction of sp³-hybridized carbons (Fsp³) in the molecule. bldpharm.com A higher Fsp³ character is often associated with improved physicochemical properties, such as increased water solubility and decreased lipophilicity, as well as better pharmacokinetic profiles, including metabolic stability. tandfonline.comresearchgate.netbldpharm.com These properties are crucial for the successful development of drug candidates. tandfonline.combldpharm.com The three-dimensional nature conferred by the spirocyclic scaffold is also considered beneficial for targeting three-dimensional protein molecules. bldpharm.comresearchgate.net
Spirocyclic systems can also be utilized in scaffold hopping strategies, where a spirocycle replaces other ring systems (like piperazines or morpholines) to modulate physicochemical properties and explore new chemical space. tandfonline.comresearchgate.net
In the context of this compound, the spirocyclic quinuclidine structure serves as a rigid analog of acetylcholine (B1216132), allowing it to selectively bind to and activate muscarinic acetylcholine receptors, particularly the M1 and M3 subtypes. wikipedia.orgportico.orggpatindia.comchemicalbook.indrugbank.com
Compound Names and PubChem CIDs
Receptor Pharmacology and Binding Dynamics of Cevimeline
Muscarinic Receptor Subtype Selectivity and Affinity Profiling
There are five known subtypes of muscarinic receptors: M1, M2, M3, M4, and M5. nih.gov These subtypes are classified based on their coupling to different G proteins and subsequent intracellular signaling pathways. M1, M3, and M5 receptors are primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C and an increase in intracellular calcium levels. nih.govmdpi.comnih.govfrontiersin.org M2 and M4 receptors, on the other hand, are predominantly coupled to Gi/o proteins, which results in the inhibition of adenylyl cyclase and a decrease in cyclic AMP levels. nih.govmdpi.comfrontiersin.org
Cevimeline (B1668456) acts as an agonist at muscarinic receptors, demonstrating a particular agonistic effect on M1 and M3 receptors. drugbank.comwikipedia.orgpharmakb.comuiowa.edu
M1 Muscarinic Receptor Interactions
This compound is considered a potent M1 agonist. nih.govmdpi.com M1 receptors are commonly found in secretory glands, such as salivary and sweat glands, and their activation leads to increased secretion. nih.govdrugbank.com Studies evaluating the selectivity of this compound towards mAChRs have determined its EC50 value for M1 receptors to be 0.023 μM. nih.govmdpi.comresearchgate.net Research using Chinese hamster ovary (CHO) cells transfected with rat M1 receptors showed that this compound increased intracellular calcium levels. nih.govfrontiersin.org this compound is related to a series of selective M1 mAChR agonists, such as AF150(S). springermedizin.de
M3 Muscarinic Receptor Interactions
This compound also binds and activates M3 muscarinic receptors. drugbank.comnih.govwikipedia.orgpharmakb.comuiowa.edu M3 receptors are located on smooth muscle and in many glands, contributing to the stimulation of secretion in salivary glands and smooth muscle contraction. nih.govdrugbank.com The activation of M3 receptors by this compound leads to increased glandular secretions, which is the basis for its use in treating dry mouth. nih.govdrugbank.compatsnap.com The EC50 value for this compound at M3 receptors has been determined to be 0.048 μM. nih.govmdpi.comresearchgate.net In vitro studies using rat submandibular/sublingual gland membranes, which contain a single population of muscarinic (M3) binding sites, revealed an IC50 of 14 μM and a Ki of 1.2 ± 0.3 μM for this compound, suggesting direct stimulation of M3 receptors in salivary and lacrimal glands. portico.org this compound's molecular structure facilitates specific hydrogen bonding and hydrophobic interactions that enhance M3 receptor activation. scbt.com
Comparative Analysis of Receptor Selectivity Across Subtypes
Studies have evaluated the selectivity of this compound across the five muscarinic receptor subtypes. The EC50 values determined for this compound are: 0.023 μM for M1, 1.04 μM for M2, 0.048 μM for M3, 1.31 μM for M4, and 0.063 μM for M5 receptors. nih.govmdpi.comresearchgate.net
Based on these values, this compound demonstrates higher potency at M1 and M3 receptors compared to M2 and M4. nih.govmdpi.comresearchgate.net Its selectivity towards M3 is approximately 2-fold lower than for M1, and its selectivity towards M5 is about 3-fold lower than for M1. nih.govmdpi.comresearchgate.net Notably, this compound's selectivity towards the M2 receptor is 46-fold lower, and towards the M4 receptor is 43-fold lower, than its selectivity for the M1 receptor. nih.govmdpi.comresearchgate.net
The following table summarizes the EC50 values of this compound for the different muscarinic receptor subtypes:
| Receptor Subtype | EC50 (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
Further in vitro studies comparing this compound with carbachol (B1668302) and pilocarpine (B147212) in CHO cells expressing human receptor subtypes showed that while carbachol was the most potent and nonselective activator, this compound was more potent than pilocarpine on the M3 receptor and equally potent on the M1 receptor. portico.org this compound was less effective than pilocarpine against M2, M4, and M5 receptors. portico.org
Despite being developed with an intent to stimulate M1 receptors, this compound, like other agonists from early development efforts, displayed only modest pharmacological selectivity across all five mAChRs in practice. psychiatryonline.org
Ligand Binding Kinetics and Receptor Engagement
Information regarding the detailed ligand binding kinetics of this compound and its specific receptor engagement dynamics is available in research. Studies evaluating the performance of immobilized M3 receptors assessed the binding kinetics and thermodynamics of several drugs, including this compound, to the immobilized M3R. cncb.ac.cn this compound exhibits rapid kinetics, leading to swift receptor engagement and downstream signaling. scbt.com
Allosteric Modulation of Muscarinic Receptors
Allosteric modulation involves ligands binding to a site on the receptor distinct from the orthosteric (acetylcholine binding) site, thereby altering the receptor's properties. frontiersin.org While this compound is primarily understood as an orthosteric agonist binding to the main ligand site, the concept of allosteric modulation is relevant to muscarinic receptor pharmacology in general. psychiatryonline.orgfrontiersin.org Allosteric ligands can affect the affinity and/or efficacy of orthosteric ligands. frontiersin.org Positive allosteric modulators (PAMs) enhance the orthosteric ligand's properties, while negative allosteric modulators (NAMs) diminish them. frontiersin.org Neutral allosteric ligands (NALs) bind without altering the orthosteric ligand's properties. frontiersin.org Some allosteric ligands can also have a direct effect on the receptor and trigger signaling. frontiersin.org
Functional Selectivity and Biased Agonism at Muscarinic Receptors
Functional selectivity, or biased agonism, describes the ability of a ligand to selectively activate only a subset of receptor signaling pathways or to stabilize specific receptor conformations that favor interaction with certain downstream signaling proteins (e.g., different G proteins or arrestin), even when binding to the same receptor subtype. frontiersin.orgresearchgate.net This is particularly relevant for muscarinic receptors, where the orthosteric binding site is structurally similar across subtypes, making affinity-based selectivity challenging. researchgate.net
Molecular and Cellular Mechanisms of Action of Cevimeline
G Protein-Coupled Receptor Signal Transduction
Cevimeline (B1668456) exerts its effects by stimulating muscarinic receptors, which are a class of G protein-coupled receptors (GPCRs). nih.gov The primary targets for this compound are the M1 and M3 muscarinic receptors, which are predominantly coupled to Gq/11 proteins. nih.govwikipedia.org The affinity of this compound for different muscarinic receptor subtypes varies, with a significantly higher potency for M1 and M3 receptors compared to M2 and M4. nih.govwikipedia.org This selectivity is crucial to its mechanism of action.
This compound Affinity for Muscarinic Receptor Subtypes
| Receptor Subtype | EC₅₀ Value (μM) | Primary G-Protein Coupling |
|---|---|---|
| M1 | 0.023 | Gq/11 |
| M2 | 1.04 | Gi/o |
| M3 | 0.048 | Gq/11 |
| M4 | 1.31 | Gi/o |
| M5 | 0.063 | Gq/11 |
Upon binding of this compound to M1 or M3 receptors, a conformational change in the receptor activates the associated heterotrimeric Gq/11 protein. nih.gov This activation leads to the dissociation of the Gαq subunit, which in turn stimulates the membrane-bound enzyme Phospholipase C (PLC). nih.govnih.govmdpi.com Activated PLC is a pivotal enzyme in this signaling pathway, responsible for hydrolyzing the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2). nih.govmdpi.comnih.gov The cleavage of PIP2 generates two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.govnih.gov This entire cascade, from receptor binding to the production of IP3 and DAG, represents the core of the PLC pathway activated by this compound. nih.gov
The generation of IP3 is directly linked to the mobilization of intracellular calcium (Ca2+). nih.gov IP3 diffuses through the cytoplasm and binds to specific IP3 receptors located on the membrane of the endoplasmic reticulum, which serves as a major intracellular calcium store. nih.govresearchgate.net This binding opens calcium channels, resulting in the rapid release of stored Ca2+ into the cytoplasm and a subsequent increase in the intracellular calcium concentration. nih.govnih.gov This rise in intracellular Ca2+ is a key event that triggers various cellular responses, including the fusion of secretory vesicles with the plasma membrane in exocrine glands, leading to secretions like saliva. nih.gov Studies on rat parotid gland acinar cells have shown that this compound induces a dose-dependent increase in intracellular Ca2+ concentration. nih.gov This response is mediated by M3 muscarinic receptors and involves the release of calcium from these intracellular stores. nih.gov
Downstream Signaling Cascades
The primary signals generated by this compound binding—DAG and increased intracellular Ca2+—initiate further downstream signaling cascades that modulate a variety of cellular functions. These pathways extend beyond immediate secretory responses and can influence metabolic processes and gene expression.
In hepatic cells, the activation of M3 muscarinic receptors (M3R) has been shown to modulate the AMP-activated protein kinase (AMPK) pathway. nih.gov Research demonstrates that stimulation of M3R by muscarinic agonists can reduce lipid accumulation in hepatocytes by activating AMPK. nih.gov This activation is not direct but occurs via a calcium-mediated mechanism. The increase in intracellular Ca2+ resulting from the PLC pathway activates the Ca2+/calmodulin-dependent protein kinase kinase-β (CaMKKβ). nih.gov CaMKKβ then phosphorylates and activates AMPKα. nih.govnih.gov Therefore, by acting as an M3R agonist, this compound can engage this CaMKKβ/AMPK pathway, which plays a crucial role in regulating cellular energy homeostasis and metabolism in the liver. nih.govnih.gov
This compound's potent agonism at M1 muscarinic receptors allows it to intervene in signaling pathways involving glycogen (B147801) synthase kinase 3β (GSK-3β), a key regulatory enzyme in numerous cellular processes. nih.gov The activation of M1 receptors has been found to inhibit the activity of GSK-3β. researchgate.net This effect is mediated through the PLC-dependent activation of Protein Kinase C (PKC). nih.gov While the broader PI3K/AKT pathway is a major regulator of GSK-3β, the M1 receptor specifically influences GSK-3β activity through the PKC signaling arm. nih.govmonash.edu By inhibiting GSK-3β, M1 receptor activation can influence downstream processes such as the Wnt signaling pathway and the regulation of transcription factors. researchgate.net
The relationship between this compound and the cyclic AMP (cAMP) signaling pathway is indirect and complex. The primary receptors targeted by this compound, M1 and M3, are coupled to Gq/11 proteins, which activate the PLC pathway, not adenylyl cyclase, the enzyme responsible for cAMP production. nih.govwikipedia.org However, muscarinic receptors also include subtypes M2 and M4, which are coupled to Gi/o proteins. nih.gov Gi/o proteins inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This compound has a substantially lower affinity for M2 and M4 receptors, suggesting its primary mechanism does not involve cAMP and any minor interaction would be inhibitory to cAMP production. nih.govwikipedia.org Interestingly, some research indicates that under certain conditions, M1 receptors can also couple to Gas proteins, which stimulate adenylyl cyclase and enhance cAMP accumulation, demonstrating the potential for complex and context-dependent signaling.
Preclinical Pharmacological Investigations of Cevimeline
In Vitro Pharmacological Characterization
In vitro studies are fundamental in elucidating the pharmacological profile of a compound by examining its effects under controlled laboratory conditions. These investigations for cevimeline (B1668456) have centered on its interaction with specific receptors, its influence on cellular ion dynamics, and its physiological effects on isolated tissues.
This compound's activity has been extensively characterized using cellular systems, particularly those expressing muscarinic acetylcholine (B1216132) receptors (mAChRs). As a cholinergic agent, this compound functions as an agonist at these receptors, with a notable preference for M1 and M3 subtypes. drugbank.com Receptor activation assays have quantified its potency at the five human muscarinic receptor subtypes (M1-M5). One study determined the EC₅₀ values, which represent the concentration of a drug that gives a half-maximal response, confirming that this compound is a potent M1 agonist. nih.gov
| Receptor Subtype | EC₅₀ Value (μM) |
| M1 | 0.023 |
| M2 | 1.04 |
| M3 | 0.048 |
| M4 | 1.31 |
| M5 | 0.063 |
This table presents the EC₅₀ values of this compound for human muscarinic receptor subtypes. nih.gov
Further investigations have utilized specific cell lines to explore the downstream effects of receptor activation. In studies using M1AChRs-transfected PC12 cells, a cell line derived from rat adrenal pheochromocytoma, this compound was shown to modulate the processing of amyloid precursor protein (APP). nih.gov Activation of the M1 receptor by this compound was found to reduce cell-associated APP levels and decrease tau protein phosphorylation, suggesting a potential influence on pathways relevant to neurodegenerative conditions. nih.govresearchgate.net These cellular assays are crucial in demonstrating the direct molecular consequences of this compound's interaction with its primary targets.
The activation of M1 and M3 muscarinic receptors by this compound initiates intracellular signaling cascades, a key component of which is the mobilization of intracellular ions, particularly calcium (Ca²⁺). Studies on isolated rat parotid gland acinar and duct cells have provided direct evidence of this effect. nih.govresearchgate.net In these exocrine cells, this compound was observed to increase the intracellular Ca²⁺ concentration in a dose-dependent manner at concentrations above 1 µM. nih.govresearchgate.net
This physiological response is a hallmark of M3 receptor activation, which is coupled to the Gq/11 G-protein and the phospholipase C pathway. This cascade leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP₃), which in turn binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. elifesciences.org The observed increase in intracellular Ca²⁺ in parotid cells was completely blocked by 4-DAMP, a selective M3 muscarinic receptor antagonist, confirming the receptor subtype responsible for this ionic flux. nih.govresearchgate.net Even in the absence of extracellular calcium, this compound induced a transient increase in Ca²⁺, indicating that the primary mechanism involves the release from intracellular stores. nih.govresearchgate.net
To understand the physiological effects of a compound on organ systems, researchers utilize isolated tissue preparations in an organ bath. These ex vivo experiments bridge the gap between cellular assays and whole-animal studies. For this compound, this research has confirmed its effects on smooth muscle, which is rich in M3 muscarinic receptors. drugbank.com
Studies have demonstrated that this compound induces contractions in various smooth muscle tissues. Specifically, this compound caused contractions of isolated guinea pig ileum at concentrations of 1 x 10⁻⁶ mol/L or higher. nih.gov It also induced contractions in isolated guinea pig trachea at concentrations of 3 x 10⁻⁶ mol/L or higher. nih.gov These findings are consistent with the known function of M3 receptor activation in smooth muscle, which leads to contraction. nih.gov This contractile effect on gastrointestinal and urinary tract smooth muscle is a principal component of its pharmacological action. drugbank.comnih.govnih.gov
Animal Model Studies in Neuropharmacology
Animal models are indispensable for evaluating the potential of pharmacological agents to modulate complex physiological processes like cognition, which cannot be fully recapitulated in vitro.
Preclinical research has indicated that this compound can improve cognitive deficits in various rodent models. nih.gov The compound has been shown to be effective in ameliorating experimentally induced amnesia and cognitive impairments. nih.gov These studies often use models where cognitive deficits are induced by cholinergic antagonists or other neurotoxic agents, allowing researchers to assess the restorative potential of this compound on the compromised cholinergic system. nih.gov
Detailed investigations into this compound's effects on memory and learning have been conducted using a variety of behavioral tasks in rodents. nih.gov These studies have consistently shown that this compound can ameliorate memory deficits and enhance cognitive performance.
In rat models of amnesia induced by anticholinergic agents, this compound was found to reverse cognitive impairments in tasks such as the step-through passive avoidance task and the Morris water maze test. nih.gov Similarly, in mice with scopolamine-induced memory deficits, this compound demonstrated an improvement in performance on the passive avoidance task. nih.gov The compound has also shown efficacy in senescence-accelerated mice, a model for age-related cognitive decline, where it prolonged the step-through latency, indicating improved learning behavior. nih.gov
| Animal Model | Behavioral Task | Observed Effect of this compound |
| Rats with cholinotoxin-induced amnesia | T-maze & Radial-arm maze | Reduction of incorrect choices |
| Rats with cholinotoxin-induced amnesia | Step-through passive avoidance | Reversal of cognitive impairments |
| Rats with cholinotoxin-induced amnesia | Morris water maze | Reversal of reference memory impairments; Improvement in working memory |
| Senescence-accelerated mice | Step-through passive avoidance | Prolonged latency (improved learning) |
| C57BL/10 mice | Morris water maze | Significant improvement in learning |
This table summarizes the effects of this compound on memory and learning in various rodent models and behavioral paradigms. nih.gov
These findings from multiple animal models and behavioral assays suggest that this compound positively modulates the underlying processes of memory and learning, particularly in contexts of cholinergic dysfunction or age-related decline. nih.gov
Cognitive Function Enhancement in Rodent Models
Attenuation of Experimentally Induced Cognitive Deficits
Preclinical studies using various animal models have demonstrated the potential of this compound to counteract chemically induced cognitive impairments. A common model involves the use of scopolamine, a muscarinic receptor antagonist that induces transient memory deficits, mimicking certain aspects of cholinergic dysfunction observed in neurodegenerative diseases. science.govcriver.com In these models, cognitive function is often assessed using tasks such as the passive avoidance test, which evaluates fear-motivated memory. criver.comnih.gov Research has shown that this compound administration can ameliorate scopolamine-induced memory deficits in these tasks, suggesting a restoration of cholinergic neurotransmission. nih.gov
Further evidence of this compound's cognitive-enhancing effects comes from studies on non-human primates. In one study, both young and aged monkeys were tested on their object working memory using a delayed match-to-sample (DMTS) task. nih.govnih.gov This task requires the subject to remember a specific object (a sample) over a brief delay period and then identify it among other choices. nih.govnih.gov The administration of this compound led to an improvement in task performance in both age groups, indicating its potential to enhance working memory, a cognitive domain frequently affected by aging and neurodegenerative conditions. nih.gov
| Animal Model | Inducing Agent | Cognitive Task | Observed Effect of this compound |
|---|---|---|---|
| Mice | Scopolamine | Passive Avoidance Task | Improvement of induced memory deficits. nih.gov |
| Monkeys (young and aged) | N/A (Age-related cognitive decline) | Delayed Match-to-Sample (DMTS) | Improved performance in object working memory. nih.gov |
Neurodegenerative Disease Models
This compound has been investigated for its potential to modify the core pathologies of Alzheimer's disease, namely the accumulation of amyloid-β (Aβ) peptides and hyperphosphorylated tau protein. nih.gov In vitro experiments utilizing cell lines have provided initial evidence for these effects. Specifically, in M1 muscarinic acetylcholine receptor (M1AChR)-transfected PC12 cells, stimulation of these receptors with this compound was found to reduce the phosphorylation of tau protein. nih.gov This effect was observed to be both time and dose-dependent, suggesting a direct link between cholinergic signaling and the regulation of tau, a microtubule-associated protein crucial for neuronal stability. nih.gov
In vivo animal studies have further substantiated these findings, particularly concerning Aβ levels. In rabbit models, systemic administration of this compound resulted in decreased concentrations of Aβ in the cerebrospinal fluid (CSF). nih.gov Similarly, studies using amyloid-β protein precursor (AβPP) transgenic mice demonstrated that direct application of this compound to the hippocampus could modulate the Aβ pool in the interstitial fluid. nih.gov These preclinical findings suggest that this compound may positively influence the pathological cascades associated with Alzheimer's disease by both reducing tau hyperphosphorylation and lowering the levels of pathogenic Aβ peptides. science.govnih.gov
Beyond its effects on Aβ levels, this compound has also been shown to influence the processing of the amyloid precursor protein (APP), the parent molecule from which Aβ is derived. nih.gov Research conducted on M1AChR-transfected PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, has been instrumental in elucidating this mechanism. nih.govnih.gov
In these studies, this compound was found to modulate the secretion of APP. nih.gov The results indicated that this compound could reduce the levels of cell-associated APP over an extended period. nih.gov By promoting the non-amyloidogenic processing pathway of APP, this compound could potentially decrease the production and subsequent deposition of the amyloid-β peptide, a key event in the pathogenesis of Alzheimer's disease. nih.gov This action on the initial stages of Aβ production highlights a potential disease-modifying mechanism of the compound. nih.gov
| Pathological Marker | Experimental Model | Key Findings |
|---|---|---|
| Tau Phosphorylation | M1AChR-transfected PC12 cells | Time- and dose-dependent reduction in tau phosphorylation upon M1 receptor stimulation. nih.gov |
| Amyloid-β (Aβ) Levels | Rabbits | Decreased Aβ concentrations in cerebrospinal fluid (CSF). nih.gov |
| Amyloid-β (Aβ) Levels | AβPP Transgenic Mice | Modulation of Aβ pool in interstitial fluid following direct hippocampal application. nih.gov |
| Amyloid Precursor Protein (APP) | M1AChR-transfected PC12 cells | Reduced levels of cell-associated APP over a prolonged period. nih.gov |
Central Nervous System Excitability (e.g., Superior Salivatory Neurons)
This compound's effects on the central nervous system extend to the modulation of neuronal excitability, as demonstrated in studies on the superior salivatory nucleus (SSN). nih.gov The SSN contains parasympathetic preganglionic neurons that are crucial for innervating the salivary glands. nih.gov Given that this compound can cross the blood-brain barrier, its central effects on these neurons have been a subject of investigation. nih.gov
Using the whole-cell patch-clamp technique in brain slices from Wistar rats, researchers have examined the direct effects of this compound on SSN neurons. nih.govnih.gov These studies revealed that this compound dose-dependently induced inward currents in the majority of SSN neurons. nih.govnih.gov Furthermore, this compound was found to increase the frequency of miniature excitatory postsynaptic currents (mEPSCs). nih.gov These findings suggest that this compound enhances the excitability of SSN neurons through both postsynaptic and presynaptic mechanisms. nih.gov Further investigation using muscarinic receptor antagonists indicated that these excitatory effects are primarily mediated by M1 and M3 muscarinic receptors. nih.gov
| Experimental Technique | Animal Model | Parameter Measured | Observed Effect of this compound | Mediating Receptors |
|---|---|---|---|---|
| Whole-cell Patch-clamp | Wistar Rat Brain Slices | Inward Currents | Dose-dependent induction in the majority of SSN neurons. nih.govnih.gov | M1 and M3. nih.gov |
| Whole-cell Patch-clamp | Wistar Rat Brain Slices | Miniature Excitatory Postsynaptic Currents (mEPSCs) | Increased frequency. nih.gov | Presynaptic muscarinic receptors. nih.gov |
| Current-clamp Recordings | Neonatal Rat Brainstem Slices | Membrane Depolarization | Induced in all responding neurons. nih.gov | M1 and M3. nih.gov |
Animal Model Studies in Metabolic Regulation
Attenuation of Antipsychotic-Induced Metabolic Disturbances
Certain second-generation antipsychotic drugs, such as olanzapine (B1677200), are associated with significant metabolic side effects, including weight gain and dysregulation of glucose and lipid metabolism. nih.govnih.gov Olanzapine is known to be a potent antagonist of the M3 muscarinic receptor, and this antagonism is thought to contribute to its metabolic adverse effects. nih.gov Preclinical studies have explored whether co-treatment with this compound, an M3 receptor agonist, can mitigate these disturbances. nih.govresearchgate.net
In studies using female Sprague-Dawley rats, chronic oral administration of olanzapine led to significant increases in body weight, food intake, white fat mass, and plasma triglyceride levels. nih.govresearchgate.net Co-treatment with this compound was found to attenuate these olanzapine-induced metabolic changes in a dose-dependent manner. nih.govresearchgate.net Specifically, this compound co-treatment significantly reduced body weight gain and improved glucolipid metabolic disorders. nih.gov The mechanism appears to involve the modulation of the hepatic M3R-AMPKα signaling pathway, which is downregulated by olanzapine. nih.gov this compound co-treatment was shown to improve this signaling pathway, thereby reversing the impairment of glucose metabolism and insulin (B600854) resistance caused by chronic olanzapine treatment. nih.gov
| Metabolic Parameter | Effect of Olanzapine Alone | Effect of this compound Co-treatment | Underlying Mechanism |
|---|---|---|---|
| Body Weight Gain | Significantly elevated. nih.govresearchgate.net | Significantly attenuated. nih.govnih.gov | Modulation of hepatic M3R-AMPKα signaling. nih.gov |
| Glucolipid Metabolism | Disorders induced. nih.gov | Significantly attenuated. nih.gov | Improved lower activated AKT-GSK3β signaling. nih.gov |
| Plasma Triglyceride Levels | Significantly elevated. nih.gov | Decreased compared to olanzapine only. nih.gov | Modulation of hepatic M3R-AMPKα downstream pathways. nih.gov |
| Glucose Metabolism & Insulin Resistance | Impaired. nih.gov | Improved. nih.gov | Improved lower activated AKT-GSK3β signaling. nih.gov |
Glucose Metabolism and Insulin Resistance Modulation
Preclinical research specifically investigating the direct effects of this compound on glucose metabolism and insulin resistance is not extensively detailed in current scientific literature. The primary focus of preclinical studies has been on its secretagogue effects on exocrine glands. However, the muscarinic acetylcholine receptors that this compound targets are known to be present in various metabolic tissues, including the pancreas, liver, and adipose tissue, suggesting a potential for interaction with glucose homeostasis pathways.
The investigation of insulin resistance in preclinical settings often utilizes established in vitro cell models. These models are crucial for understanding the molecular mechanisms of insulin resistance and for the preliminary screening of therapeutic compounds.
Table 1: Common In Vitro Models for Insulin Resistance Studies
| Cell Line | Origin | Relevant Characteristics | Method of Induction |
| C2C12 | Mouse Myoblast | Differentiates into myotubes, mimicking skeletal muscle cells, which are a primary site for glucose uptake. nih.gov | Exposure to high concentrations of glucose (hyperglycemia) or palmitate. nih.gov |
| HepG2 | Human Hepatoma | Represents liver cells and is used to study hepatic glucose output and insulin signaling. nih.gov | Treatment with high glucose, free fatty acids, or inflammatory cytokines. nih.gov |
While these models are standard for studying insulin resistance, specific studies applying this compound to these models to observe modulation of glucose uptake or insulin signaling pathways are not prominently featured in the available research. nih.gov
Exocrine Glandular Secretion Mechanisms in Animal Models
This compound's primary mechanism of action is as a cholinergic agonist with a strong affinity for muscarinic M3 receptors, which are densely located on exocrine glands such as the salivary and lacrimal glands. patsnap.com Its therapeutic effect in preclinical models stems from the stimulation of these receptors, which initiates a cascade of intracellular events leading to increased glandular secretion. patsnap.com
Upon binding to the M3 receptor, this compound triggers the activation of associated G-proteins. patsnap.com This, in turn, stimulates the enzyme phospholipase C, which leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). patsnap.com IP3 plays a critical role by mobilizing calcium ions from intracellular stores, and the resulting increase in cytosolic calcium concentration is a pivotal signal for the fusion of secretory vesicles with the cell membrane, culminating in the secretion of saliva and other exocrine fluids. patsnap.com Animal models, particularly those mimicking Sjögren's syndrome or radiation-induced glandular damage, have been instrumental in elucidating these mechanisms. bioworld.commdpi.com
Salivary Gland Secretion Modulation
Preclinical studies in various animal models have consistently demonstrated this compound's efficacy in stimulating salivary gland secretion. In murine models of Sjögren's syndrome and in rats with salivary glands damaged by X-ray irradiation, this compound was shown to dose-dependently induce salivation. bioworld.com A comparative study in dogs found that the sialogogic (saliva-inducing) effect of this compound lasted nearly twice as long as that of pilocarpine (B147212), another muscarinic agonist. bioworld.com
Research using Sjögren's syndrome model mice has provided deeper insights into the molecular and cellular effects of this compound. Administration of this compound to these mice not only increased salivary secretion but also modulated the expression and localization of Aquaporin-5 (AQP-5), a water channel protein essential for saliva production. nih.govresearchgate.net In the model mice, AQP-5 was improperly distributed in the cytoplasm of acinar cells; however, following this compound treatment, the protein correctly localized to the apical cell membranes, facilitating water transport and saliva formation. nih.gov
Electron microscopy of the submandibular glands in these animal models revealed significant ultrastructural changes indicative of heightened secretory activity. nih.gov
Table 2: Ultrastructural and Molecular Changes in Salivary Glands of Sjögren's Syndrome Model Mice After this compound Administration
| Feature | Observation Before this compound | Observation After this compound | Implication |
| Aquaporin-5 (AQP-5) Localization | Disordered; expressed in the cytoplasm of acinar cells. nih.gov | Predominantly localized in the cellular apical domains. nih.gov | Transient normalization of water channel protein placement, enhancing fluid secretion. |
| Secretory Granules | Abundant within acinar cells. | Markedly reduced in number. nih.gov | Evidence of robust exocytosis and saliva release. |
| Rough Endoplasmic Reticulum | Normal area. | Increased area. nih.gov | Indicates increased synthesis of proteins for saliva production. |
| Intercellular Gaps | Normal size. | Expanded. nih.gov | Facilitates fluid and electrolyte movement. |
These findings collectively demonstrate that this compound modulates salivary secretion by not only triggering the release of existing saliva but also by influencing the cellular machinery responsible for its production and transport. nih.gov
Neuropeptide Involvement in Secretion (e.g., Substance P)
The autonomic nervous system, which controls salivary function, utilizes not only classical neurotransmitters like acetylcholine but also various neuropeptides. nih.gov Studies have explored whether this compound's secretagogue action involves the release of these neuropeptides.
A study conducted on healthy human volunteers investigated the effect of a single oral dose of this compound on the salivary and plasma levels of several key neuropeptides. The results showed a significant increase in the concentration of Substance P-like immunoreactivity (SP-IS) in saliva following this compound administration compared to a placebo. nih.govnih.gov Notably, this effect was localized, as plasma levels of SP-IS did not change. nih.govnih.gov Furthermore, a significant positive correlation was found between the total amount of SP-IS released into the saliva and the total volume of saliva secreted, suggesting a direct association between Substance P and the this compound-induced secretagogue effect. nih.govnih.gov
In contrast to its effect on Substance P, this compound did not alter the salivary or plasma levels of two other neuropeptides, calcitonin gene-related peptide (CGRP) and vasoactive intestinal polypeptide (VIP). nih.govnih.gov
Table 3: Effect of a Single Oral Dose of this compound on Salivary Neuropeptide Levels
| Neuropeptide | Salivary Level Change | Plasma Level Change | Correlation with Salivary Volume |
| Substance P (SP) | Significant Increase nih.govnih.gov | No Change nih.govnih.gov | Significant Positive Correlation nih.govnih.gov |
| Calcitonin Gene-Related Peptide (CGRP) | No Change nih.govnih.gov | No Change nih.govnih.gov | Not Applicable |
| Vasoactive Intestinal Polypeptide (VIP) | No Change nih.govnih.gov | No Change nih.govnih.gov | Not Applicable |
These findings suggest that the mechanism of action for this compound may be multifaceted, involving not only direct stimulation of muscarinic receptors on acinar cells but also the localized release of specific neuropeptides like Substance P within the glandular microenvironment to enhance salivary flow. nih.gov
Theoretical Frameworks in Cevimeline Drug Discovery and Development
Structure-Activity Relationship (SAR) Studies and Molecular Design
Structure-Activity Relationship (SAR) studies have been fundamental in understanding how the chemical structure of Cevimeline (B1668456) relates to its biological activity, specifically its affinity and efficacy at muscarinic receptors. This compound is a synthetic analog of muscarine, featuring a spirocyclic structure that incorporates a quinuclidine (B89598) ring and a 1,3-oxathiolane (B1218472) ring. wikipedia.org
Early SAR studies on muscarinic agonists, including structures similar to this compound, revealed key structural features necessary for activity. It has been demonstrated that the presence of a nitrogen atom capable of bearing a positive charge is important for muscarinic activity. gpatindia.com The size and nature of substituents on this nitrogen also play a crucial role; for instance, replacing methyl groups with larger alkyl groups at the quaternary nitrogen can lead to a decrease or loss of agonist activity, potentially resulting in antagonist properties. gpatindia.com The spatial arrangement of atoms, particularly the distance between the nitrogen and other functional groups, is also critical for optimal binding and activation of muscarinic receptors. gpatindia.com
The spirocyclic motif present in this compound is a common feature in drug design, known to potentially enhance success rates when targeting three-dimensional protein structures like receptors. researchgate.net The specific configuration of the spirocenter and the stereochemistry of the molecule are important determinants of its interaction with the muscarinic receptor binding site. This compound itself is a mixture of enantiomers, although specific stereoisomers may exhibit different potencies or selectivity profiles. guidetomalariapharmacology.org
Molecular design efforts building upon SAR principles have aimed to optimize the affinity and selectivity of muscarinic agonists for specific receptor subtypes, such as M1 and M3, while minimizing activity at other subtypes (M2, M4, M5) to reduce undesirable side effects. patsnap.comnih.gov this compound has shown preferential activity towards M1 and M3 receptors compared to M2 and M4. nih.gov
Target Validation Methodologies
Target validation is a critical step in drug discovery, confirming that a specific molecular target is indeed involved in the disease process and that modulating its activity can produce a therapeutic benefit. For this compound, the primary targets are the M1 and M3 muscarinic acetylcholine (B1216132) receptors. drugbank.compatsnap.com
Validation of these targets for the treatment of dry mouth in Sjögren's syndrome has been established through various methodologies. In vitro studies using cell lines expressing specific muscarinic receptor subtypes have demonstrated that this compound acts as an agonist at M1 and M3 receptors, triggering intracellular signaling pathways that lead to increased glandular secretion. drugbank.compatsnap.com In vivo studies in animal models of dry mouth have further supported the role of muscarinic receptor activation in stimulating salivation. nih.gov
Clinical studies in patients with Sjögren's syndrome have provided the most compelling evidence for target validation. These studies have shown that administration of this compound leads to a significant increase in salivary flow rates and improvement in subjective symptoms of dry mouth. researchgate.net The observed clinical efficacy directly correlates with the known physiological function of M3 receptors in salivary glands, thus validating the M3 receptor as a key therapeutic target for this indication. patsnap.compatsnap.com While this compound also shows affinity for M1 receptors, the M3 receptor is considered predominantly responsible for the increased salivary secretion. drugbank.compatsnap.com
Computational Chemistry Approaches in Ligand Optimization
Computational chemistry plays an increasingly vital role in modern drug discovery and optimization by providing insights into molecular properties, interactions, and predicted biological activities. nih.govbioscipublisher.com For ligands like this compound targeting muscarinic receptors, computational approaches have been valuable in understanding binding modes, predicting binding affinities, and guiding the design of novel analogs with improved properties.
Techniques such as molecular docking can be used to simulate the binding of this compound to the active sites of M1 and M3 receptors, providing atomic-level details about the key interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern binding affinity. nih.govbioscipublisher.com This information can inform the design of structural modifications to enhance these favorable interactions.
Quantitative Structure-Activity Relationship (QSAR) models, often incorporating machine learning techniques, can be built using data from known muscarinic agonists to predict the activity of new, untested compounds based on their chemical structures and properties. bioscipublisher.comsilicos-it.be These models can help prioritize synthesis and testing of compounds with a higher likelihood of desired activity.
Furthermore, computational methods can be used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties, helping to identify potential liabilities early in the development process and guide the design of compounds with more favorable pharmacokinetic profiles. nih.gov While specific detailed research findings on computational chemistry applied directly to this compound's optimization are not extensively detailed in the provided snippets, the general principles of using computational methods for ligand optimization in drug discovery targeting GPCRs like muscarinic receptors are well-established. nih.govbioscipublisher.comnih.gov
Biomarker Development for Pharmacodynamic Assessment
Pharmacodynamic (PD) biomarkers are indicators that reflect the biological or physiological effects of a drug on its target and the body. veedalifesciences.com For this compound, PD biomarkers are crucial for assessing target engagement and the magnitude of the pharmacological response.
The most direct and clinically relevant PD biomarker for this compound's efficacy in treating dry mouth is the salivary flow rate. researchgate.net Measuring both unstimulated and stimulated salivary flow provides an objective assessment of the drug's ability to enhance glandular secretion. researchgate.netuiowa.edu Clinical studies have consistently used salivary flow rate as a primary endpoint to demonstrate the pharmacodynamic effects of this compound. researchgate.net
Other potential PD biomarkers could include markers related to the activation of downstream signaling pathways mediated by M1 and M3 receptors, such as changes in intracellular calcium levels in target cells. While not explicitly detailed as routinely used biomarkers for this compound in the provided text, such intracellular events are known consequences of muscarinic receptor activation. patsnap.com
In the broader context of drug development, biomarkers are also used to assess safety, monitor disease progression, and identify patient populations likely to respond to treatment. nih.gov For this compound, while the primary PD assessment focuses on salivary output, the monitoring of physiological responses related to muscarinic receptor activation in other systems could also be considered as part of a comprehensive pharmacodynamic evaluation.
Metabolic Pathways and Biotransformation of Cevimeline
Cytochrome P450 Enzyme Involvement
The metabolism of cevimeline (B1668456) involves the participation of cytochrome P450 (CYP) isozymes. drugbank.commims.comnih.govnih.govfda.govnih.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.comdrugs.comfda.govpharmgkb.orgportico.orgdrugs.com In vitro studies using human liver microsomes have identified specific CYP enzymes responsible for its biotransformation. medscape.com
CYP2D6-Mediated Metabolism
CYP2D6 is one of the primary cytochrome P450 enzymes responsible for the metabolism of this compound. drugbank.commims.comnih.govnih.govfda.govnih.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.comdrugs.comfda.govpharmgkb.orgportico.orgdrugs.com This isozyme is involved in the sulfoxidation of this compound. medscape.com Individuals who are poor metabolizers of CYP2D6 may have decreased this compound metabolism, potentially leading to a higher risk of adverse effects. nih.govdrugs.com
CYP3A3/4-Mediated Metabolism
In addition to CYP2D6, CYP3A3/4 is also significantly involved in the hepatic metabolism of this compound. drugbank.commims.comnih.govnih.govfda.govnih.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.comdrugs.comfda.govpharmgkb.orgportico.orgdrugs.com This enzyme contributes to the formation of various metabolites, including the sulfoxides. drugbank.commims.comnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.comfda.gov In vitro studies confirmed that CYP3A3/4, alongside CYP2D6, is responsible for the sulfoxidation of this compound. medscape.com
Metabolite Identification and Characterization
Several metabolites of this compound have been identified and characterized following its administration. drugbank.commims.comnih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.com These metabolites are primarily excreted in the urine. nih.govfda.govmdpi.commedscape.com The identified metabolites include sulfoxides, glucuronic acid conjugates, and N-oxide metabolites. drugbank.commims.comnih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.com
Based on studies in healthy volunteers, the approximate percentages of recovered dose in urine after 24 hours attributed to specific metabolites are detailed in the table below. nih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.com
| Metabolite | Percentage of Recovered Dose (24 hours) |
| Unchanged this compound | 16.0% |
| cis- and trans-sulfoxide | 44.5% |
| Glucuronic acid conjugates | 22.3% |
| N-oxide | 4.0% |
| Unknown metabolites (UK-1, UK-2) | 14.6% (UK-1), 7.7% (UK-2) nih.gov |
Note: UK-1 and UK-2 were later identified as glucuronic acid conjugates of this compound and this compound trans-sulfoxide, respectively. nih.govmedscape.com
Sulfoxide (B87167) Metabolites (cis- and trans-forms)
This compound is metabolized to both cis- and trans-sulfoxide forms. drugbank.commims.comnih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.comhmdb.cahmdb.ca These sulfoxides represent a significant portion of the recovered dose, accounting for approximately 44.5% after 24 hours. nih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.com The formation of these sulfoxides is mediated by CYP2D6 and CYP3A3/4. medscape.com The trans-sulfoxide metabolite can be further converted into a corresponding glucuronic acid conjugate. drugbank.comnih.govnih.govfda.govnih.govmdpi.comdrugs.com While detected in plasma, these sulfoxide metabolites are reported to have little pharmacological and toxicological activity. medscape.com
Glucuronic Acid Conjugates
Glucuronic acid conjugates are another class of metabolites identified. drugbank.commims.comnih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.com These conjugates account for approximately 22.3% of the recovered dose after 24 hours. nih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.com Studies involving hydrolysis of these hydrophilic metabolites suggest they are glucuronic acid conjugates of this compound and its trans-sulfoxide form. medscape.com Specifically, about 8% of the trans-sulfoxide metabolite is converted into its glucuronic acid conjugate. drugbank.comnih.govnih.govfda.govnih.govmdpi.comdrugs.com
N-Oxide Metabolites
This compound is also metabolized to an N-oxide form. drugbank.commims.comnih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.comnih.govuni.luncats.iolgcstandards.comncats.ionih.govaxios-research.com This metabolite accounts for approximately 4% of the recovered dose after 24 hours. nih.govnih.govfda.govnih.govtaylorandfrancis.commdpi.comdrugs.commedscape.com In vitro studies using human renal microsomes indicate that the N-oxidation of this compound is primarily mediated by flavin-containing monooxygenase (FMO), specifically FMO1, rather than cytochrome P450 enzymes. medscape.com This reaction is NADPH-dependent and involves the transfer of an oxygen atom to the tertiary amine group of this compound.
Metabolic Stability and Enzyme Inhibition Profiles
This compound undergoes significant metabolism, primarily in the liver. The key enzymes responsible for its biotransformation are the cytochrome P450 (CYP) isozymes CYP2D6 and CYP3A4 (also referred to as CYP3A3/4 in some sources) drugbank.comfda.govnih.govdrugs.comnih.govmedscape.comnih.govrxlist.com. In vitro studies using human liver microsomes have identified this compound trans-sulfoxide and cis-sulfoxide as major metabolites, with their formation being NADPH-dependent, indicating the involvement of CYP enzymes medscape.comnih.gov. Chemical inhibition studies have shown that CYP3A4 inhibitors (such as ketoconazole (B1673606) and troleandomycin) and CYP2D6 inhibitors (such as quinidine (B1679956) and chlorpromazine) can inhibit the metabolism of this compound in liver microsomes, further supporting the role of these enzymes medscape.comnih.gov. Studies utilizing microsomes containing cDNA-expressed CYPs have confirmed high rates of sulfoxidation activity with both CYP2D6 and CYP3A4 nih.gov.
Beyond sulfoxidation, this compound is also metabolized to a glucuronic acid conjugate and an N-oxide drugbank.comfda.govnih.govnih.govnih.govrxlist.com. Approximately 44.5% of an administered dose is converted to cis- and trans-sulfoxide metabolites, 22.3% to a glucuronic acid conjugate, and 4% to the N-oxide drugbank.comfda.govnih.govnih.govnih.govrxlist.com. The trans-sulfoxide metabolite can be further converted into its corresponding glucuronic acid conjugate drugbank.comfda.govnih.govnih.govrxlist.com.
In addition to hepatic metabolism, in vitro studies with human kidney microsomes have identified this compound N-oxide as a major metabolite medscape.comnih.gov. This N-oxidation process is NADPH-dependent and is inhibited by thiourea (B124793), suggesting the involvement of flavin-containing monooxygenase (FMO) enzymes medscape.comnih.gov. Specifically, FMO1, a major isoform in the human kidney, has been shown to catalyze the N-oxidation of this compound, while FMO3, a major isoform in adult human liver, does not nih.gov.
Detailed research findings regarding the metabolic fate of a 30 mg dose of 14C-labelled this compound in healthy volunteers indicate that 86.7% of the dose was excreted in urine within 24 hours medscape.com. The excretion rates of unchanged drug and key metabolites were quantified: 16.0% as unchanged this compound, 44.5% as sulfoxide forms (cis- and trans-), and 4.0% as the N-oxide medscape.com. More hydrophilic conjugated metabolites, identified as N-glucuronides of this compound and its trans-sulfoxide form, accounted for 22.3% of the recovered radioactivity medscape.com.
Regarding enzyme inhibition, in vitro studies have demonstrated that this compound at a concentration of 10 µmol/L does not inhibit the enzymatic activities of several key cytochrome P450 isozymes, including CYP1A2, 2A6, 2C9, 2C19, 2D6, 2E1, and 3A4 fda.govnih.govdrugs.comnih.govmedscape.comnih.govrxlist.compharmgkb.orgfda.gov. This suggests a low potential for this compound to cause clinically significant pharmacokinetic interactions by inhibiting these enzymes.
The metabolism of this compound can be affected by co-administered drugs. Substances that inhibit CYP2D6 and/or CYP3A4 can decrease the metabolism of this compound, potentially leading to increased plasma concentrations nih.govnih.govrxlist.comfda.govpdr.netdrugs.comunboundmedicine.com. Caution is advised when administering this compound to individuals known or suspected to have deficient CYP2D6 activity, as they may be at a higher risk of increased this compound exposure and potential adverse events nih.govnih.govrxlist.comfda.gov.
Based on the available research findings, the metabolic profile of this compound can be summarized as follows:
| Metabolic Pathway | Primary Enzymes Involved | Major Metabolites | Percentage of Dose (approx.) |
| Oxidation (Sulfoxidation) | CYP2D6, CYP3A4 (CYP3A3/4) | cis- and trans-sulfoxide | 44.5% |
| Glucuronidation | Not specifically identified enzymes in sources | Glucuronic acid conjugate of this compound and trans-sulfoxide | 22.3% (total conjugates) |
| Oxidation (N-oxidation) | FMO1 (in kidney) | N-oxide | 4.0% |
| Excreted Unchanged | N/A | This compound | 16.0% |
In vitro CYP Inhibition Profile of this compound (at 10 µmol/L)
| CYP Isozyme | Inhibition Status |
| CYP1A2 | No inhibition |
| CYP2A6 | No inhibition |
| CYP2C9 | No inhibition |
| CYP2C19 | No inhibition |
| CYP2D6 | No inhibition |
| CYP2E1 | No inhibition |
| CYP3A4 | No inhibition |
Future Directions in Cevimeline Research
Exploration of Undiscovered Muscarinic Receptor Interactions
While cevimeline (B1668456) is known to exert particular effects on M1 and M3 muscarinic receptors, the complexity of the muscarinic receptor family (M1-M5 subtypes) suggests potential for interactions that are not yet fully characterized. Research indicates that this compound shows potency not only at M1 (EC50 0.023 μM) and M3 (EC50 0.048 μM) receptors but also at M5 receptors (EC50 0.063 μM), albeit with lower potency compared to M1. nih.gov Its activity at M2 (EC50 1.04 μM) and M4 (EC50 1.31 μM) receptors is significantly lower than at M1. nih.gov
Studies comparing this compound's activity to other muscarinic agonists like carbachol (B1668302) and pilocarpine (B147212) in cells expressing human receptor subtypes have shown that this compound is equipotent or more potent than pilocarpine at M1 and M3 receptors, respectively, but less effective at M2, M4, and M5 subtypes. portico.org
Future research in this area could involve a more detailed investigation into the binding kinetics and functional consequences of this compound's interaction with all five muscarinic receptor subtypes. This includes exploring potential allosteric modulation sites and the concept of biased agonism, where a ligand selectively activates certain downstream signaling pathways over others upon binding to a receptor. Early studies suggested this compound might exhibit Gαq-biased signaling at the M1 receptor. frontiersin.orgfrontiersin.org Further research into these nuanced interactions could reveal novel insights into this compound's pharmacological profile and potentially identify pathways relevant to new therapeutic applications.
The relative binding affinity and functional potency of this compound across muscarinic receptor subtypes, based on existing research, are summarized in the following table:
| Muscarinic Receptor Subtype | EC50 (μM) nih.gov | Relative Potency (vs M1) nih.gov |
| M1 | 0.023 | 1x |
| M2 | 1.04 | 46x lower |
| M3 | 0.048 | 2x lower |
| M4 | 1.31 | 43x lower |
| M5 | 0.063 | 3x lower |
Novel Therapeutic Applications Beyond Current Indications Based on Preclinical Findings
Beyond its approved use for dry mouth in Sjögren's syndrome, preclinical research has unveiled promising potential for this compound in treating conditions related to cognitive function and neurodegeneration, particularly Alzheimer's disease (AD). nih.govresearchgate.net
Preclinical studies utilizing animal models have demonstrated that this compound can improve experimentally induced cognitive deficits. nih.govresearchgate.net Furthermore, research suggests a potential for this compound to positively impact key pathological features of AD, including influencing tau pathology and reducing the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid. nih.govresearchgate.net These findings suggest that M1 receptor agonists, such as this compound, might play a more significant and complex role in AD treatment than previously considered, potentially offering a strategy to delay disease progression. nih.gov
The favorable pharmacokinetic profile of this compound has contributed to interest in repurposing it for central nervous system (CNS) disorders characterized by cognitive impairment. patsnap.com While these preclinical findings are encouraging, there is currently a need for further clinical studies to confirm and expand upon these observations in AD patients. nih.govresearchgate.net The exploration of this compound's potential in treating cognitive dysfunction in AD is an active area of research with the potential to broaden its therapeutic utility. drugpatentwatch.com
Development of Highly Selective Orthosteric Agonists
This compound acts as an orthosteric agonist at muscarinic receptors, binding to the same site as the endogenous neurotransmitter acetylcholine (B1216132). While this compound shows relative selectivity for M1 and M3 subtypes, achieving high selectivity for a single muscarinic receptor subtype with orthosteric ligands has historically been challenging. nih.govportico.org The development of orthosteric agonists targeting specific muscarinic subtypes, particularly M1 receptors for cognitive enhancement, has been limited by the occurrence of undesirable peripheral cholinergic side effects resulting from off-target activation of other muscarinic receptor subtypes. patsnap.comopenaccessjournals.com
Future research in this domain focuses on the development of highly selective orthosteric agonists. Advances in structure-based drug design, leveraging detailed knowledge of muscarinic receptor structures, are expected to facilitate the design of novel ligands with improved selectivity profiles. patsnap.com The goal is to synthesize orthosteric agonists that canM1 or other specific subtypes with high precision, thereby minimizing interactions with other muscarinic receptors and reducing the incidence of peripheral side effects. While the development of allosteric modulators is also a significant area of research for achieving selective muscarinic receptor modulation, the pursuit of highly selective orthosteric agonists remains relevant for understanding the precise roles of individual receptor subtypes and potentially developing more targeted therapies.
Advanced Preclinical Models for Mechanistic Elucidation
Advanced preclinical models are crucial for gaining a deeper understanding of this compound's mechanisms of action, particularly in exploring novel therapeutic applications. Traditional preclinical studies have utilized various animal models to investigate this compound's effects, such as assessing its sialagogic activity in mice, rats, and dogs, and exploring its impact on cognitive function in animal models of cognitive deficits. nih.govportico.orgresearchgate.netresearchgate.net
More sophisticated preclinical models are being employed to elucidate the detailed molecular and cellular mechanisms underlying this compound's effects. For instance, studies in Sjögren's syndrome mouse models have been used to investigate how chronic this compound administration affects the localization of aquaporins in salivary glands, providing insights into the mechanisms of saliva secretion. jst.go.jp The use of genetically modified animal models, such as mice deficient in specific muscarinic receptor subtypes (e.g., M1R- and M3R-deficient mice), or the use of chimeric receptors in cellular models, has been instrumental in dissecting the distinct roles and signaling pathways of different muscarinic receptor subtypes. frontiersin.org
Future research will likely utilize even more advanced preclinical models, including complex in vitro systems like organoids or co-culture systems that better mimic human tissue physiology, as well as in vivo models specifically designed to recapitulate the pathology of diseases like AD, allowing for the investigation of this compound's effects on protein aggregation, neuroinflammation, and synaptic function. nih.govresearchgate.net These advanced models are essential for comprehensively understanding how this compound interacts with its targets and translates to therapeutic outcomes at a mechanistic level.
Q & A
Basic: What are the established pharmacological mechanisms of cevimeline, and how can researchers validate receptor selectivity in experimental models?
This compound is a muscarinic M1/M3 receptor agonist, with primary action on salivary and sweat gland secretion . To validate receptor selectivity, employ in vitro competitive binding assays using radiolabeled ligands (e.g., [³H]-N-methylscopolamine) in cell lines expressing individual muscarinic receptor subtypes (M1–M5). Pair this with functional assays (e.g., calcium mobilization in M3-transfected HEK293 cells) to confirm agonism. Include negative controls (e.g., M2/M4 receptor-expressing cells) to rule off-target effects .
Basic: How should pharmacokinetic parameters of this compound be incorporated into preclinical study designs?
Key parameters include:
- Half-life : ~5 hours in humans, necessitating frequent dosing in chronic models .
- Metabolism : Primarily via CYP2D6 and CYP3A3/4; use metabolic inhibitors (e.g., quinidine for CYP2D6) in animal models to assess toxicity risks .
- Excretion : 84% renal excretion within 24 hours; adjust dosing in renal impairment models .
Design studies with serial blood/tissue sampling to quantify drug accumulation and metabolite profiles (e.g., sulfoxide derivatives) .
Advanced: What methodological challenges arise when investigating this compound’s potential in neurodegenerative diseases, such as Alzheimer’s disease (AD)?
- Contradictory evidence : While this compound enhances cholinergic signaling (theoretically beneficial in AD), its short half-life and peripheral M3 activation limit central efficacy .
- Experimental design : Use transgenic AD mouse models (e.g., APP/PS1) with intracerebroventricular drug delivery to bypass peripheral effects. Measure cognitive outcomes (Morris water maze) alongside biomarkers (Aβ42, tau phosphorylation) .
- Data interpretation : Address confounding factors (e.g., peripheral side effects like bronchoconstriction) via sham-operated controls .
Advanced: How can researchers resolve contradictions in toxicology data, such as species-specific carcinogenicity risks?
- Case : Female rats showed uterine adenocarcinoma at 100 mg/kg/day (8× human AUC), but mice did not .
- Methodology : Conduct comparative toxicogenomics studies to identify species-specific metabolic pathways (e.g., rat vs. human CYP2D6 activity). Use in vitro human organoid models to assess carcinogenicity thresholds .
- Statistical rigor : Apply Hill equation modeling to extrapolate dose-response relationships across species .
Advanced: What frameworks are recommended for systematic reviews of this compound’s off-target effects in polypharmacy scenarios?
Follow PRISMA guidelines to:
- Search strategy : Use terms like “this compound AND drug interactions” in PubMed/Embase, limiting to in vivo studies and clinical trials .
- Data synthesis : Tabulate interactions (e.g., beta-blockers causing conduction disturbances) and grade evidence quality (e.g., Cochrane Risk of Bias Tool) .
- Gaps : Highlight understudied interactions (e.g., with antipsychotics) for future research .
Basic: What clinical trial design considerations are critical for studying this compound in Sjögren’s syndrome?
- Endpoint selection : Use validated scales (e.g., Schirmer’s test for tear production) and patient-reported outcomes (e.g., Xerostomia Inventory) .
- Blinding : Double-blind, placebo-controlled designs with crossover arms to account for individual variability .
- Sample size : Power calculations based on prior effect sizes (e.g., 30 mg tid improved symptoms in 75% of patients vs. 40% placebo) .
Advanced: How can structural analogs of this compound be optimized for improved CNS penetration while minimizing peripheral side effects?
- Computational modeling : Perform molecular docking studies to modify the quinuclidine scaffold for increased blood-brain barrier permeability (e.g., logP optimization) .
- In vivo testing**: Use wild-type and M3 receptor-knockout mice to isolate central vs. peripheral effects .
- Safety profiling : Screen for bronchoconstriction (airway resistance assays) and cardiovascular effects (telemetry in conscious rodents) .
Basic: What analytical techniques are recommended for quantifying this compound and its metabolites in biological samples?
- LC-MS/MS : Use reverse-phase C18 columns with ESI+ ionization for simultaneous quantification of this compound, sulfoxide metabolites, and glucuronic acid conjugates .
- Validation : Follow FDA bioanalytical guidelines for linearity (1–100 ng/mL), precision (CV <15%), and recovery (>80%) .
Advanced: How should researchers address conflicting data on this compound’s effects on cognitive function in animal models?
- Model selection : Compare results across species (e.g., rats vs. non-human primates) and behavioral paradigms (radial arm maze vs. novel object recognition) .
- Dose optimization : Conduct dose-ranging studies with pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify efficacious CNS doses .
- Mechanistic studies : Pair behavioral tests with ex vivo receptor occupancy assays (e.g., autoradiography) .
Advanced: What strategies mitigate bias in retrospective analyses of this compound’s long-term safety data?
- Data sources : Aggregate adverse event reports (FAERS, EudraVigilance) with prospective registries (e.g., Sjögren’s Syndrome Foundation cohorts) .
- Adjustment methods : Use propensity score matching to control for confounders (e.g., age, comorbidities) .
- Signal detection : Apply disproportionality analysis (e.g., PRR, ROR) to identify unexpected safety signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
